- Preparation of (2-(1H-imidazol-4-yl)phenyl)methanol, China, , ,
Cas no 96797-15-8 (4-iodo-1-(triphenylmethyl)-1H-imidazole)
96797-15-8 structure
Product Name:4-iodo-1-(triphenylmethyl)-1H-imidazole
Número CAS:96797-15-8
MF:C22H17IN2
Megavatios:436.288257360458
MDL:MFCD02179542
CID:61864
PubChem ID:253660165
Update Time:2025-11-02
4-iodo-1-(triphenylmethyl)-1H-imidazole Propiedades químicas y físicas
Nombre e identificación
-
- 4-Iodo-1-tritylimidazole
- 4-Iodo-1-trityl-1H-imidazole
- 4-Iodo-1-(triphenylmethyl)imidazole
- N-trityl-4(5)-iodoimidazole
- 1-trityl-4-iodoimidazole
- 4-iodo-1-triphenylmethyl-1H-imidazole
- 4-Iodo-1-trityl-imidazole
- n1-trityl-4-iodoimidazole
- N-trityl-4-iodo-imidazole
- 4-iodo-1-(triphenylmethyl)-1H-imidazole
- DXJZJYPLPZEYBH-UHFFFAOYSA-N
- 1H-IMIDAZOLE, 4-IODO-1-(TRIPHENYLMETHYL)-
- PubChem8995
- 4-iodo-l-tritylimidazole
- 4-iodo-l-trityl-1H-imidazole
- 1-Trityl-4-io
- 4-Iodo-1-(triphenylmethyl)-1H-imidazole (ACI)
- 1-(Triphenylmethyl)-4-iodoimidazole
- 96797-15-8
- SY004443
- J-515545
- BCP17286
- I0890
- MFCD02179542
- CS-W008877
- AB11334
- Imidazole, 4-iodo-1-triphenylmethyl-
- AS-18627
- DB-001728
- 4-Iodo-1-trityl-1H-imidazole #
- (4-Iodo-1H-imidazol-1-yl)triphenylmethane
- 4-Iodo-1-(triphenylmethyl)-1H-imidazole; 1-(Triphenylmethyl)-4-iodoimidazole; 1-Trityl-4-iodoimidazole; 4-Iodo-1-trityl-1H-imidazole;
- 4-iodo-1-trityl-1 H-imidazole
- 4-Iodo-1-trityl-1H-imidazole, AldrichCPR
- 4-iodo-1-triphenylmethylimidazole
- DTXSID50347139
- SCHEMBL314095
- AKOS000278301
- 1-(2-benzhydrylphenyl)-4-iodo-imidazole
- AC-3338
-
- MDL: MFCD02179542
- Renchi: 1S/C22H17IN2/c23-21-16-25(17-24-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H
- Clave inchi: DXJZJYPLPZEYBH-UHFFFAOYSA-N
- Sonrisas: IC1=CN(C(C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)C=N1
Atributos calculados
- Calidad precisa: 436.04400
- Masa isotópica única: 436.044
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 25
- Cuenta de enlace giratorio: 4
- Complejidad: 363
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 17.8
- Xlogp3: 5.5
Propiedades experimentales
- Color / forma: No data available
- Denso: 1.4
- Punto de fusión: 221.0 to 225.0 deg-C
- Punto de ebullición: 509.7°C at 760 mmHg
- Punto de inflamación: 262℃
- índice de refracción: 1.653
- PSA: 17.82000
- Logp: 5.32790
4-iodo-1-(triphenylmethyl)-1H-imidazole Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H302
- Declaración de advertencia: P280-P305+P351+P338
- Wgk Alemania:3
- Código de categoría de peligro: 36/37/38
- Instrucciones de Seguridad: S24/25
-
Señalización de mercancías peligrosas:
- Condiciones de almacenamiento:Keep in dark place,Inert atmosphere,2-8°C
- Términos de riesgo:R36/37/38
4-iodo-1-(triphenylmethyl)-1H-imidazole Datos Aduaneros
- Código HS:2933290090
- Datos Aduaneros:
中国海关编码:
2933290090概述:
2933290090. 其他结构含非稠合咪唑环的化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期
Summary:
2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-iodo-1-(triphenylmethyl)-1H-imidazole PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I122735-1g |
4-iodo-1-(triphenylmethyl)-1H-imidazole |
96797-15-8 | 98% | 1g |
¥52.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I122735-5g |
4-iodo-1-(triphenylmethyl)-1H-imidazole |
96797-15-8 | 98% | 5g |
¥113.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I122735-25g |
4-iodo-1-(triphenylmethyl)-1H-imidazole |
96797-15-8 | 98% | 25g |
¥507.90 | 2023-09-02 | |
| Fluorochem | 019056-1g |
4-Iodo-1-tritylimidazole |
96797-15-8 | 95% | 1g |
£14.00 | 2022-02-28 | |
| Fluorochem | 019056-5g |
4-Iodo-1-tritylimidazole |
96797-15-8 | 95% | 5g |
£44.00 | 2022-02-28 | |
| Fluorochem | 019056-10g |
4-Iodo-1-tritylimidazole |
96797-15-8 | 95% | 10g |
£78.00 | 2022-02-28 | |
| Fluorochem | 019056-25g |
4-Iodo-1-tritylimidazole |
96797-15-8 | 95% | 25g |
£156.00 | 2022-02-28 | |
| Alichem | A069003255-25g |
4-Iodo-1-trityl-1H-imidazole |
96797-15-8 | 97% | 25g |
$304.88 | 2023-08-31 | |
| Alichem | A069003255-100g |
4-Iodo-1-trityl-1H-imidazole |
96797-15-8 | 97% | 100g |
$784.40 | 2023-08-31 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | I0890-5G |
4-Iodo-1-(triphenylmethyl)imidazole |
96797-15-8 | >98.0%(T)(HPLC) | 5g |
¥90.00 | 2024-04-15 |
4-iodo-1-(triphenylmethyl)-1H-imidazole Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ; 22 h, 20 - 25 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ; 24 h, 20 °C
Referencia
- Discovery of imidazoleisoindole derivatives as potent IDO1 inhibitors: Design, synthesis, biological evaluation and computational studies, European Journal of Medicinal Chemistry, 2017, 140, 293-304
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ; 0 °C; 10 min, 0 °C
1.2 16 h, rt
1.2 16 h, rt
Referencia
- Preparation of cyclohexyl-ethyl substituted diaza- and triaza-tricyclic compounds as indole-amine-2,3-dioxygenase (IDO) antagonists for the treatment of cancer, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Sodium hydroxide , Potassium triiodide Solvents: Water
1.2 Reagents: Sodium sulfite Solvents: 1-Butanol ; 36 h, rt
1.3 Reagents: Triethylamine Solvents: Dimethylformamide
1.2 Reagents: Sodium sulfite Solvents: 1-Butanol ; 36 h, rt
1.3 Reagents: Triethylamine Solvents: Dimethylformamide
Referencia
- Azido and desamino analogs of the marine natural product oroidin, Zeitschrift fuer Naturforschung, 2023, 78(3-4), 181-187
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ; 0 °C; 14 h, rt
1.2 Solvents: Water ; 20 min, rt
1.2 Solvents: Water ; 20 min, rt
Referencia
- Preparation of nitrogen-containing heteroaryl compounds as autotaxin inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1.5 h, reflux; cooled
Referencia
- 4-Benzyl-1H-imidazoles with Oxazoline Termini as Histamine H3 Receptor Agonists, Journal of Medicinal Chemistry, 2008, 51(10), 2944-2953
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ; rt; 24 h, rt
Referencia
- Imidazoisoindole compound as IDO1 inhibitor, and preparing method and application thereof, China, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; cooled; 17 h, 25 °C
Referencia
- Preparation of aralkyl-imidazoles as aldosterone synthase inhibitors, Japan, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; cooled; 17 h, 25 °C
Referencia
- Preparation of radioactive halogen-labeled 1-benzyl-1H-imidazole compounds as diagnostic imaging agents, Japan, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; cooled; 17 h, 25 °C
Referencia
- Preparation of substituted 1-benzyl-1H-imidazole derivatives as aldosterone synthase inhibitors, Japan, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ; 48 h, rt
Referencia
- Preparation of macrolide pyridyl substituted erythromycin ketolide analogs as antibiotics, World Intellectual Property Organization, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Solvents: Dimethylformamide ; 24 h, rt
Referencia
- Preparation of C12 modified erythromycin macrolides and ketolides having antibacterial activity, World Intellectual Property Organization, , ,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dimethylacetamide ; rt → 0 °C; 0 °C; 0 °C → rt; 48 h, rt
1.2 Reagents: Water
1.2 Reagents: Water
Referencia
- Preparation of heteroarylmorpholinyltriazine derivatives for use as kinase inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ; 48 h, rt
Referencia
- Preparation of fused imidazole compounds as indoleamine 2,3-dioxygenase inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ; rt; 1 h, 70 °C
Referencia
- Preparation of imidazo-pyrrolo-pyridinyl derivatives as IDO and TDO inhibitors for the treatment of IDO - and TDO - mediated diseases, United Kingdom, , ,
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 3 h, 70 °C
Referencia
- 6,7-heterocyclic fused 5H-pyrrolo[1,2-c]imidazole derivatives and their use as indoleamine 2,3-dioxygenase (IDO) and/or tryptophan 2,3-dioxygenase (TD02) modulators, World Intellectual Property Organization, , ,
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ; 20 °C
Referencia
- Design and synthesis of indoleamine 2,3- Dioxygenase 1 inhibitors and evaluation of their use as anti-tumor agents, Molecules, 2019, 24(11),
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; overnight, rt → 80 °C
Referencia
- Imidazole-containing fused tricyclic compounds as IDO1 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, China, , ,
4-iodo-1-(triphenylmethyl)-1H-imidazole Raw materials
4-iodo-1-(triphenylmethyl)-1H-imidazole Preparation Products
4-iodo-1-(triphenylmethyl)-1H-imidazole Literatura relevante
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1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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